![molecular formula C9H18ClNO B1434147 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride CAS No. 1630907-15-1](/img/structure/B1434147.png)

2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride

Vue d'ensemble

Description

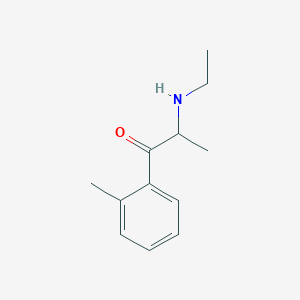

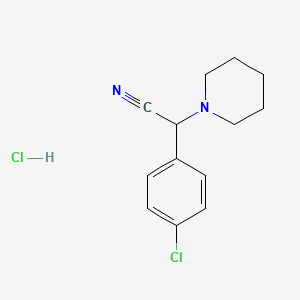

“2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride” is a chemical compound with the molecular formula C9H18ClNO. It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride” can be represented by the SMILES stringCC1(O)CC2(CCNCC2)C1.Cl . Physical And Chemical Properties Analysis

“2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride” is a solid substance . The flash point is not applicable .Applications De Recherche Scientifique

Antimicrobial Activity of Non-Antibiotics

Non-antibiotics, including various synthetic compounds, have been explored for their antimicrobial properties. These compounds, initially developed for non-infectious conditions, show potential in managing bacterial infections due to their cell permeability modification capabilities and broad-spectrum antimicrobial activity. This includes activity against drug-resistant forms of Mycobacterium tuberculosis, suggesting a role in managing certain infections (Kristiansen & Amaral, 1997).

Effects of Decitabine on Gene Expression

Decitabine, a DNA methylation inhibitor, affects gene expression through mechanisms beyond promoter demethylation. This includes altering gene expression in ways that do not depend on DNA demethylation, indicating the complexity of its effects on cellular function (Seelan et al., 2018).

Antimicrobial Properties of Methyl Paraben

Methyl paraben, used as an antimicrobial preservative, exhibits toxicity profiles that suggest it is practically non-toxic and non-irritating in normal skin. It has a history of safe use in food, drugs, and cosmetics, highlighting the importance of understanding compound properties in developing safe and effective antimicrobial agents (Soni et al., 2002).

Neuroprotective and Behavioral Properties of Flupirtine

Flupirtine, a non-opioid analgesic, has been shown to have cytoprotective, neuroprotective, anticonvulsant, and myorelaxant effects. Its multifunctional actions, including NMDA-receptor-mediated effect reversals, provide insights into the potential therapeutic applications of similar compounds in treating pain and neurological conditions (Schuster et al., 1998).

DNA Methyltransferase Inhibitors in Epigenetic Therapy

The role of DNA methyltransferase inhibitors, such as 5-azacytidine and decitabine, in treating myelodysplastic syndrome and their potential in other malignancies highlight the importance of epigenetic modifications in cancer therapy. These inhibitors can restore suppressor gene expression and induce differentiation or apoptosis in malignant cells, offering a pathway to developing targeted therapies for various diseases (Goffin & Eisenhauer, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-7-azaspiro[3.5]nonan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-8(11)6-9(7-8)2-4-10-5-3-9;/h10-11H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPAJSQRTPSFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CCNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)